10-Bromonaphtho[1,2-b]benzofuran
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Overview
Description
10-Bromonaphtho[1,2-b]benzofuran is an organic compound with the molecular formula C16H9BrO It is a brominated derivative of naphtho[1,2-b]benzofuran, characterized by a fused ring system that includes both benzofuran and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromonaphtho[1,2-b]benzofuran typically involves the bromination of naphtho[1,2-b]benzofuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 10-Bromonaphtho[1,2-b]benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphtho[1,2-b]benzofuran derivatives, while coupling reactions can produce extended aromatic systems .
Scientific Research Applications
10-Bromonaphtho[1,2-b]benzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and can act as a probe for investigating enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 10-Bromonaphtho[1,2-b]benzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein conformations. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
10-Bromonaphtho[2,1-b]benzofuran: Another brominated derivative with a different ring fusion pattern.
Naphtho[1,2-b]benzofuran: The non-brominated parent compound.
Dibenzofuran: A structurally related compound with two benzene rings fused to a furan ring
Uniqueness: Its bromine atom provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C16H9BrO |
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Molecular Weight |
297.14 g/mol |
IUPAC Name |
10-bromonaphtho[1,2-b][1]benzofuran |
InChI |
InChI=1S/C16H9BrO/c17-14-7-3-6-12-13-9-8-10-4-1-2-5-11(10)15(13)18-16(12)14/h1-9H |
InChI Key |
FWXHTVJXQWVNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=CC=C4Br |
Origin of Product |
United States |
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